molecular formula C21H18ClNO3 B298988 ETHYL (4Z)-4-[(4-CHLOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

ETHYL (4Z)-4-[(4-CHLOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Cat. No.: B298988
M. Wt: 367.8 g/mol
InChI Key: ZEHUXUQIQFZIAT-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (4Z)-4-(4-chlorobenzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorobenzylidene group, a methyl group, and a phenyl group attached to a pyrrole ring

Preparation Methods

The synthesis of ETHYL (4Z)-4-[(4-CHLOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multiple steps. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization and further functionalization to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Ethyl (4Z)-4-(4-chlorobenzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzylidene group can be replaced by other nucleophiles like amines or thiols.

    Hydrolysis: Hydrolysis of the ester group can be achieved using acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl (4Z)-4-(4-chlorobenzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL (4Z)-4-[(4-CHLOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity.

Comparison with Similar Compounds

Ethyl (4Z)-4-(4-chlorobenzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl (4Z)-4-(4-bromobenzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate: This compound has a bromine atom instead of a chlorine atom, which may result in different reactivity and biological activity.

    Ethyl (4Z)-4-(4-methylbenzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate: The presence of a methyl group instead of a chlorine atom can influence the compound’s chemical properties and interactions.

    Ethyl (4Z)-4-(4-nitrobenzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate: The nitro group can significantly alter the compound’s electronic properties and reactivity.

Properties

Molecular Formula

C21H18ClNO3

Molecular Weight

367.8 g/mol

IUPAC Name

ethyl (4Z)-4-[(4-chlorophenyl)methylidene]-2-methyl-5-oxo-1-phenylpyrrole-3-carboxylate

InChI

InChI=1S/C21H18ClNO3/c1-3-26-21(25)19-14(2)23(17-7-5-4-6-8-17)20(24)18(19)13-15-9-11-16(22)12-10-15/h4-13H,3H2,1-2H3/b18-13-

InChI Key

ZEHUXUQIQFZIAT-AQTBWJFISA-N

Isomeric SMILES

CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C

SMILES

CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=C(C=C2)Cl)C3=CC=CC=C3)C

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=C(C=C2)Cl)C3=CC=CC=C3)C

Origin of Product

United States

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